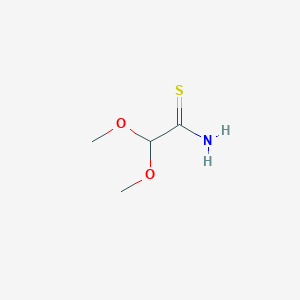

2,2-Dimethoxythioacetamide

Description

Contextual Significance of Thioacetamides in Synthetic Chemistry

Thioamides, the sulfur analogs of amides, are of considerable interest in synthetic and medicinal chemistry. nih.govchemrxiv.org The substitution of the carbonyl oxygen with a sulfur atom imparts distinct physical and chemical properties. chemrxiv.orgresearchgate.net Thioamides are recognized as important isosteres of amide bonds, meaning they have a similar size and shape but different electronic properties. nih.govnsf.gov This makes them valuable in modifying biologically active compounds to enhance properties like target affinity, metabolic stability, and cell permeability. nih.govchemrxiv.org

Key characteristics of thioamides include:

Altered Reactivity: The carbon-sulfur double bond (C=S) in thioamides is longer and weaker than the carbon-oxygen double bond (C=O) in amides. This makes the thiocarbonyl carbon more nucleophilic and the sulfur atom a better donor for hydrogen bonds, while being a weaker hydrogen bond acceptor. nih.gov

Synthetic Intermediates: Thioamides serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds. chim.itnih.gov They can undergo various transformations, including desulfurization to revert to amides, and electrophilic additions at the sulfur atom. nih.gov

Bioisosterism in Peptides: Replacing amide bonds with thioamide linkages in peptides can increase their resistance to enzymatic hydrolysis and modulate their conformational properties. researchgate.netnih.gov

The synthesis of thioamides can be achieved through various methods, including the reaction of amides with Lawesson's reagent or the reaction of nitriles with hydrogen sulfide (B99878). A more recent approach involves the reaction of potassium acyltrifluoroborates with amines in the presence of elemental sulfur. researchgate.net

Role of Geminal Dimethoxy Groups in Organic Transformations

A geminal (gem) dimethoxy group consists of two methoxy (B1213986) groups attached to the same carbon atom. This structure is also known as an acetal (B89532) or, more specifically, a ketal if the carbon is also bonded to two other carbon atoms. wikipedia.org Acetals are a cornerstone of organic synthesis, primarily utilized as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.org

The significance of the geminal dimethoxy group includes:

Protection of Carbonyls: Acetals are stable under basic and nucleophilic conditions, which allows for chemical modifications on other parts of a molecule without affecting a sensitive carbonyl group. The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. wikipedia.org

Stereoelectronic Effects: The presence of two oxygen atoms on the same carbon influences the molecule's conformation and reactivity. These stereoelectronic effects can direct the outcome of subsequent chemical reactions.

Precursors to Other Functional Groups: Geminal dihalides, for instance, can be prepared from the deconstructive functionalization of certain alkenes and are versatile synthons for carbenes and other multi-functional compounds. nih.gov While not a direct transformation of a geminal dimethoxy group, it highlights the synthetic utility of geminal substitution patterns.

The stability and reactivity of acetals are well-understood, making them predictable and reliable functional groups in multistep syntheses. wikipedia.org

Historical Overview of Related Compound Classes

The study of both thioamides and acetals has a rich history in organic chemistry. Acetals were among the early functional groups to be identified and utilized as protecting groups, with their chemistry being well-established by the mid-20th century. The IUPAC nomenclature has evolved, with "acetal" now being the preferred term for derivatives of both aldehydes and ketones. wikipedia.org

The exploration of thioamides and related sulfur-containing compounds has also been extensive. For instance, the first ketene (B1206846) N,S-acetal, which shares structural similarities with the enol form of a thioamide, was reported in 1956. researchgate.net The development of reagents like Lawesson's reagent in the 1950s provided a general and efficient method for the synthesis of thioamides from amides, significantly advancing their accessibility and application in organic synthesis. The unique properties of thioamides have led to their incorporation into various therapeutic agents that are either approved for clinical use or are under investigation. nih.gov

Data Tables

Table 1: Physicochemical Properties of a Related Acetal Amide

| Property | Value |

|---|---|

| Compound Name | 2,2-Dimethoxy-N,N-dimethylacetamide |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 2,2-dimethoxy-N,N-dimethylacetamide |

| CAS Number | 25408-61-1 |

Data sourced from PubChem CID 15669699 nih.gov

Table 2: General Comparison of Amides and Thioamides

| Feature | Amides | Thioamides |

|---|---|---|

| Functional Group | R-C(O)NR'R'' | R-C(S)NR'R'' |

| C=X Bond Length | Shorter | Longer nih.gov |

| H-Bond Acceptor | Stronger | Weaker nih.gov |

| H-Bond Donor | Weaker | Stronger nih.gov |

| Nucleophilicity of X | Lower | Higher |

| Stability to Hydrolysis | Generally Lower | Generally Higher chemrxiv.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

2,2-dimethoxyethanethioamide |

InChI |

InChI=1S/C4H9NO2S/c1-6-4(7-2)3(5)8/h4H,1-2H3,(H2,5,8) |

InChI Key |

LUACWSAJWYOFLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=S)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethoxythioacetamide

Reaction Conditions and Parameter Optimization

Stoichiometric Considerations and Equilibrium Control

In the hypothetical synthesis of 2,2-dimethoxythioacetamide from its corresponding amide, 2,2-dimethoxyacetamide (B1332319), a key transformation would be the thionation reaction. This typically involves the use of a thionating agent, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being common choices.

Stoichiometric control would be critical for an efficient reaction. The idealized stoichiometric equation using Lawesson's reagent would be:

In this general reaction, two moles of the amide react with one mole of Lawesson's reagent. Therefore, a 2:1 molar ratio of 2,2-dimethoxyacetamide to Lawesson's reagent would theoretically be the starting point. However, in practice, the stoichiometry might be adjusted to optimize yield and minimize side reactions. An excess of the thionating agent could lead to the formation of impurities, while an insufficient amount would result in incomplete conversion of the starting material.

Equilibrium control in this context would likely be managed by the choice of solvent and reaction temperature. Thionation reactions are often driven to completion by the formation of stable byproducts. The reaction is typically performed in an anhydrous, non-polar solvent such as toluene (B28343) or xylene at elevated temperatures. These conditions favor the forward reaction, pushing the equilibrium towards the formation of the desired thioamide. The removal of byproducts, if volatile, could also be a strategy to shift the equilibrium, although the byproducts of Lawesson's reagent are not typically volatile.

Purification and Isolation Techniques for this compound

Following the hypothetical thionation reaction, a series of purification and isolation steps would be necessary to obtain pure this compound.

A typical workflow would involve:

Quenching the Reaction: The reaction mixture would first be cooled to room temperature and then quenched, often by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.

Extraction: The product would then be extracted from the aqueous layer into an organic solvent in which the thioamide is highly soluble, such as dichloromethane (B109758) or ethyl acetate. This process would be repeated multiple times to maximize the recovery of the product.

Washing: The combined organic extracts would be washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water and water-soluble impurities.

Drying and Concentration: The organic layer would be dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield the crude product.

Chromatography: The crude this compound would likely require further purification, most commonly through column chromatography on silica (B1680970) gel. A suitable eluent system (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) would be determined through thin-layer chromatography (TLC) to effectively separate the desired product from unreacted starting material and reaction byproducts.

Crystallization: If the purified thioamide is a solid, recrystallization from an appropriate solvent system could be employed as a final purification step to obtain a highly pure crystalline product.

The specific details of these techniques, such as the choice of solvents and the gradient for column chromatography, would need to be determined empirically.

Mechanistic Investigations of this compound Formation

The mechanism for the thionation of an amide using Lawesson's reagent is generally accepted to proceed through a series of steps involving nucleophilic attack and the formation of a four-membered ring intermediate.

For the hypothetical formation of this compound, the proposed mechanism would be as follows:

Initial Attack: The oxygen atom of the carbonyl group in 2,2-dimethoxyacetamide would act as a nucleophile and attack one of the phosphorus atoms of Lawesson's reagent.

Formation of a Zwitterionic Intermediate: This attack would lead to the formation of a zwitterionic intermediate.

Ring Formation: The sulfur atom attached to the phosphorus would then attack the carbonyl carbon, forming a four-membered thiaoxaphosphetane intermediate.

Ring Cleavage: This intermediate is unstable and would subsequently collapse. The phosphorus-oxygen bond would break, and the phosphorus-sulfur bond would cleave, leading to the formation of the thioamide (this compound) and a stable phosphine (B1218219) oxide byproduct.

The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the byproduct. Detailed mechanistic studies would typically involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise transition states and intermediates involved in the reaction. However, no such studies have been found for this compound.

Reactivity and Transformation Mechanisms of 2,2 Dimethoxythioacetamide

Nucleophilic Reactivity of the Thioamide Moiety

The thioamide functional group, -C(S)NH₂, is a soft nucleophile, with reactivity observed at both the sulfur and nitrogen atoms. researchgate.netspringerprofessional.de This is in contrast to the harder nature of the corresponding amide oxygen. The increased polarizability and the lower electronegativity of sulfur compared to oxygen result in a significant contribution from the polar resonance form, enhancing the nucleophilicity of the sulfur atom. nih.gov

The thioamide group readily reacts with a variety of electrophiles. The site of attack—sulfur versus nitrogen—is often dependent on the nature of the electrophile and the reaction conditions, a concept governed by the principles of hard and soft acids and bases (HSAB).

Alkylation: With soft electrophiles like alkyl halides, the reaction typically occurs at the soft sulfur atom, leading to the formation of thioimidate esters. mdpi.com In the case of 2,2-Dimethoxythioacetamide, this would result in an S-alkylated product.

Acylation: The reaction with harder electrophiles, such as acyl halides, can be more complex. While initial attack may occur at the sulfur (kinetic control), rearrangement to the more thermodynamically stable N-acyl derivative is common. mdpi.com

Heterocycle Synthesis: A notable reaction of this compound involves its condensation with electrophilic partners to form heterocyclic systems. For instance, it has been shown to react with specific chloro-oxo compounds in the synthesis of thiazole (B1198619) derivatives, which are key components in certain pharmaceutical scaffolds. google.com In this type of reaction, the thioamide acts as a binucleophile to build the heterocyclic ring.

Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov

The thioamide group can participate in acid-base reactions, acting as either a base or an acid depending on the conditions.

Protonation: In the presence of strong acids, the thioamide group is protonated. Studies on various thioamides in aqueous sulfuric acid have shown that their protonation behavior can be described with reasonable accuracy by the HT acidity function. cdnsciencepub.com This protonation occurs on the sulfur atom, which is the most basic site. The basicity of thioamides is influenced by substituent effects, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it. cdnsciencepub.com

Deprotonation: The N-H protons of a primary thioamide like this compound are acidic and can be removed by a sufficiently strong base. rsc.orgresearchgate.net The resulting thioamide anion is a potent nucleophile. The acidity of the α-protons (if present) in thioamides is also enhanced compared to amides. researchgate.net Deprotonation significantly alters the electronic properties and reactivity of the molecule, often facilitating subsequent reactions such as metal complexation or further functionalization. rsc.orgresearchgate.netrsc.org The reversible deprotonation-protonation process can be utilized to modulate the properties of molecules containing a thioamide moiety. rsc.org

| Equilibrium Process | General Reactants | General Products | Key Characteristics |

| Protonation | Thioamide, H⁺ (e.g., H₂SO₄) | S-Protonated Thioamide (Thionium ion) | Follows HT acidity function; pKTH+ values are measurable. cdnsciencepub.com |

| Deprotonation | Thioamide, Base (e.g., DBU) | Thioamide Anion | Increases nucleophilicity; can be a reversible process. rsc.orgresearchgate.net |

Electrophilic Reactivity and Activation of the Dimethoxy Moiety

The 2,2-dimethoxy group is a dimethyl acetal (B89532). While acetals are generally stable under neutral and basic conditions, they are susceptible to reaction under acidic catalysis, which activates the central carbon atom towards nucleophilic attack. thieme-connect.de

The dimethoxy group can undergo exchange reactions with other alcohols or diols, a process known as transacetalization. thieme-connect.dewikipedia.org This reaction is typically catalyzed by an acid, which protonates one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). wikipedia.org

The subsequent loss of methanol (B129727) generates a stabilized oxocarbenium ion, which is then trapped by another nucleophile, such as an alcohol or a diol. The use of a diol, like ethylene (B1197577) glycol, can lead to the formation of a cyclic acetal (a 1,3-dioxolane). acs.org These reactions are often driven to completion by removing the methanol byproduct. thieme-connect.de Acetal exchange using a pre-existing acetal, such as 2,2-dimethoxypropane, is another common method that avoids the need for a dehydrating agent. thieme-connect.dersc.org Catalysts like bismuth triflate have been shown to be effective for these transformations under mild conditions. acs.org

The C-O bonds of the dimethoxy acetal can be cleaved under various conditions, most commonly involving acid.

Acid-Catalyzed Hydrolysis: This is the reverse of acetal formation. In the presence of aqueous acid, the acetal is hydrolyzed back to the corresponding carbonyl compound (in this case, an unstable dimethoxy ketone that would likely decompose further) and two equivalents of methanol. thieme-connect.de The mechanism is essentially the same as for acetal exchange, with water acting as the nucleophile.

Lewis Acid-Mediated Cleavage: Lewis acids can also promote the cleavage of acetals and related dimethoxy-substituted groups. thieme-connect.de For example, the cleavage of 3,4-dimethoxybenzyl (DMB) groups, which are structurally similar, can be achieved with catalytic amounts of Lewis acids like Bi(OTf)₃. nih.gov This process relies on the stability of the carbocation formed upon cleavage.

Oxidative Cleavage: Certain dimethoxy-activated aromatic groups can be cleaved under oxidative conditions. cas.cz While direct oxidative cleavage of a simple gem-dimethoxy group is less common, related structures like dimethoxybenzyl ethers are susceptible to cleavage by oxidants such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Photochemical Cleavage: In certain molecular contexts, dimethoxy-substituted groups can act as photoremovable protecting groups. acs.org For instance, 3',5'-dimethoxybenzoin derivatives undergo efficient photo-induced α-cleavage, a reactivity enhanced by the stabilizing effect of the methoxy groups on the resulting radical intermediates. nih.govacs.org

| Cleavage Method | Typical Reagents | Mechanism Type | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | SN1-like | Reversible; standard method for acetal deprotection. thieme-connect.de |

| Lewis Acid-Mediated | Bi(OTf)₃, etc. | Cationic | Often used for cleaving related protecting groups like DMB. nih.gov |

| Oxidative | CAN, DDQ | SET/Radical | Typically applied to dimethoxy-activated aromatic systems. nih.gov |

| Photochemical | UV light | Radical/Ionic | Context-dependent; used in photoremovable protecting groups. acs.orgnih.gov |

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound makes it a potentially valuable substrate for intramolecular reactions, leading to the formation of heterocyclic structures. Thioamides are well-established precursors for a wide array of nitrogen- and sulfur-containing heterocycles. springerprofessional.deoup.comoup.com

A key transformation of this compound is its use in the synthesis of thiazoles. In a documented example, it undergoes a condensation and subsequent intramolecular cyclization reaction with a suitable electrophilic partner. google.com The general mechanism involves the nucleophilic sulfur of the thioamide attacking an electrophilic center, followed by cyclization through the nitrogen atom and subsequent dehydration or elimination to form the aromatic thiazole ring.

Furthermore, copper-catalyzed oxidative desulfurization is a known method for promoting the intramolecular cyclization of thioamides containing a tethered nucleophile (e.g., -OH, -NH₂). oup.comoup.com These reactions proceed under mild conditions, often using molecular oxygen as the terminal oxidant, and can be used to form five- to seven-membered nitrogen-containing heterocycles. oup.comoup.com While a specific example for this compound using this method is not cited, its structure suggests potential applicability if coupled with a molecule containing an appropriate internal nucleophile. Photocatalytic oxidative cyclization is another modern method for transforming thioamides into heterocycles like 1,2,4-thiadiazoles. rsc.org

Formation of Heterocyclic Systems via Condensation Reactions

The thioamide moiety within this compound is a versatile functional group for the construction of heterocyclic rings, particularly through condensation reactions. A notable application is in the synthesis of thiazole derivatives, a core structure in many biologically active compounds. researchgate.netsciencescholar.us The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. sciencescholar.usbeilstein-journals.org

In a specific application, this compound has been utilized as a key reactant in the preparation of complex thiazole-containing molecules. For instance, it was reacted to form (2S,4R)-2-[2-(dimethoxymethyl)thiazol-4-yl]..., a precursor for 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid compounds, which are related to carbapenem (B1253116) antibiotics. This transformation highlights the utility of this compound in building elaborate molecular architectures.

The general reaction involves the nucleophilic sulfur of the thioamide attacking an electrophilic carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. orgsyn.orgsioc-journal.cn The dimethoxy acetal group typically remains intact under these conditions, serving as a protected aldehyde for further synthetic manipulations.

| Reactant 1 | Reactant 2 | Product Type | Heterocycle Formed |

| This compound | α-Halocarbonyl compound | Thiazole derivative | Thiazole |

This interactive table summarizes the condensation reaction leading to heterocyclic systems.

Role of the Alpha-Carbon in Transformations

The alpha-carbon in this compound, positioned between the thiocarbonyl and the dimethoxy groups, plays a significant role in its reactivity. The protons attached to this carbon exhibit enhanced acidity compared to those in analogous amides, a characteristic feature of thioamides. researchgate.net This increased acidity facilitates the formation of a thioenolate intermediate under basic conditions. This enolate is a key reactive species, capable of participating in various carbon-carbon bond-forming reactions.

The thioenolate can act as a nucleophile, attacking a range of electrophiles at the alpha-carbon. This reactivity opens pathways for transformations such as:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the alpha-position.

Condensation Reactions: Addition to carbonyl compounds in reactions analogous to the aldol (B89426) or Claisen condensations. wikipedia.orgpearson.combyjus.comlibretexts.orgfscj.edu

Furthermore, the alpha-carbon is central to the Eschenmoser coupling reaction, a powerful method for C-C bond formation where an α-thioiminium salt intermediate is involved. beilstein-journals.orgbeilstein-journals.orgnih.gov While specific Eschenmoser couplings involving this compound are not prominently documented, the inherent reactivity of its alpha-position suggests its potential as a substrate in such transformations. The balance between the acidity of the N-H protons and the alpha-carbon protons is a critical factor that determines the reaction pathway, which can also lead to side products like nitriles. beilstein-journals.org

Oxidative and Reductive Transformations

The presence of both a thioamide and an acetal group in this compound allows for selective oxidative and reductive transformations, enabling diverse functional group interconversions.

Reductive Cleavage and Functional Group Interconversion

This compound can undergo several reductive transformations and functional group interconversions.

Reductive Transformations: The thioamide group can be reduced to an amine. This is a common transformation that can be achieved using powerful hydride reagents like lithium aluminium hydride (LiAlH₄). wikipedia.orgrushim.ru Alternatively, desulfurization can be accomplished using reagents like Raney nickel, which would also yield the corresponding amine. thieme-connect.de Catalytic hydrogenation using specific ruthenium complexes has also emerged as a method for reducing thioamides. nih.gov These reactions provide a pathway from the thioamide to the corresponding ethylamine (B1201723) derivative.

Functional Group Interconversion:

Hydrolysis: The dimethoxy acetal group is essentially a protected aldehyde. Under acidic aqueous conditions, it can be hydrolyzed to reveal the aldehyde functionality, yielding 2-oxo-thioacetamide. youtube.comnih.govdoubtnut.com This unmasks a reactive carbonyl group for further reactions. The thioamide itself can be hydrolyzed to the corresponding amide or carboxylic acid under more forcing acidic or basic conditions. youtube.com

Transamidation: Thioamides can undergo transamidation, where the primary amine moiety is exchanged for a different amine. This reaction can be achieved under mild, transition-metal-free conditions by first activating the thioamide nitrogen. nih.gov

Conversion to Amidines: The reaction of thioamides with sulfonyl azides can lead to the formation of N-sulfonylamidines, demonstrating another pathway for functional group transformation. researchgate.net

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Thioamide Reduction | LiAlH₄ or Raney Ni | Amine |

| Acetal Hydrolysis | H₃O⁺ | Aldehyde |

| Thioamide Transamidation | N-activation, then Amine | New Thioamide |

| Amidine Formation | Sulfonyl Azide | N-Sulfonylamidine |

This interactive table summarizes key reductive and interconversion reactions.

Applications of 2,2 Dimethoxythioacetamide As a Synthetic Building Block and Reagent

Utility in C-S Bond Formation

The inherent nucleophilicity of the sulfur atom in the thioamide group of 2,2-Dimethoxythioacetamide makes it a competent precursor for the formation of new carbon-sulfur (C-S) bonds. This reactivity is fundamental to its application in the synthesis of various sulfur-containing molecules. The formation of a C-S bond is often the initial and pivotal step in cyclization reactions that lead to the construction of heterocyclic rings.

In principle, the sulfur atom of this compound can react with a range of electrophilic carbon centers, such as those in alkyl halides or α-halocarbonyl compounds. This nucleophilic attack results in the formation of an S-alkylated intermediate, which can then undergo further transformations. The development of new methods for C-S bond formation is an active area of research, driven by the prevalence of the C-S bond in numerous biologically active compounds and pharmaceutical agents. chim.it Modern synthetic approaches often focus on creating these bonds through mild and efficient protocols, including transition-metal-catalyzed cross-coupling reactions and visible-light-induced transformations. organic-chemistry.orgresearchgate.netwikipedia.orgmdpi.com While specific studies detailing these advanced methods with this compound are not extensively documented, its fundamental thioamide structure suggests its potential as a substrate in such C-S bond-forming reactions.

Role in the Synthesis of Nitrogen- and Sulfur-Containing Heterocycles

Nitrogen- and sulfur-containing heterocycles are of significant interest due to their wide-ranging biological activities and applications in medicinal chemistry and materials science. mdpi.comanalis.com.mygoogle.com this compound serves as a key precursor for the synthesis of several important classes of these heterocycles.

Construction of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, which involves the condensation of a thioamide with an α-halocarbonyl compound. researchgate.netmdpi.comchemhelpasap.commdpi.com The thiazole moiety is a common feature in many pharmaceutical compounds. analis.com.my

A specific application of this compound in this context is documented in the synthesis of a complex pyrrolidine (B122466) derivative. In a patented procedure, this compound was reacted with (2S,4R)-2-bromoacetyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine. This reaction, conducted in a mixture of N,N-dimethylacetamide and dichloromethane (B109758) at room temperature, yielded the corresponding (2S,4R)-2-[2-(dimethoxymethyl)thiazol-4-yl]-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine. nih.gov This example clearly demonstrates the utility of this compound as a direct and effective building block for introducing a 2-(dimethoxymethyl)thiazole substituent onto a complex molecular scaffold.

Table 1: Synthesis of a Thiazole Derivative using this compound

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

This reaction proceeds via the typical Hantzsch mechanism, where the sulfur atom of the thioacetamide (B46855) attacks the carbon bearing the bromine atom, followed by an intramolecular cyclization of the nitrogen atom onto the carbonyl group, and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

Synthesis of Thiadiazole Compounds

Thiadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are another important class of sulfur-nitrogen heterocycles with diverse biological activities. mdpi.com A common synthetic route to 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. rhhz.netnih.govtandfonline.com This process typically involves the use of an oxidizing agent to facilitate the coupling of two thioamide molecules.

While specific examples employing this compound for thiadiazole synthesis are not prominent in the literature, the general reactivity of thioamides suggests its potential in this area. The oxidative dimerization would theoretically lead to the formation of 3,5-bis(1,1-dimethoxyethyl)-1,2,4-thiadiazole. Various oxidizing systems, such as iodine with molecular oxygen or tetra(n-butyl)ammonium peroxydisulfate, have been shown to be effective for this transformation with other thioamides. rhhz.nettandfonline.com

Table 2: General Conditions for Oxidative Dimerization of Thioamides to 1,2,4-Thiadiazoles

| Thioamide Type | Oxidant | Solvent | General Product |

|---|---|---|---|

| Aryl thioamides | I₂ / O₂ | Water | 3,5-Diaryl-1,2,4-thiadiazoles rhhz.net |

| Primary thioamides | (n-Bu)₄N⁺S₂O₈²⁻ | Dichloromethane | 3,5-Disubstituted-1,2,4-thiadiazoles tandfonline.com |

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of thiohydrazides with various reagents. mdpi.com Given the structure of this compound, its direct application in the common synthetic routes for 1,3,4-thiadiazoles is less straightforward without prior functionalization.

Formation of Other Sulfur-Nitrogen Scaffolds

The versatility of the thioamide functional group extends to the synthesis of a broader range of sulfur-nitrogen heterocycles. mdpi.comanalis.com.mygoogle.com For instance, thioamides are known to react with various bifunctional reagents to construct different heterocyclic systems. The specific reactivity of this compound in these contexts remains an area for further exploration. The presence of the dimethoxyacetal group could potentially be leveraged in subsequent transformations after the initial heterocycle formation, adding another layer of synthetic utility.

Application in Carbonyl Group Equivalents and Derivatization

The carbonyl group is a fundamental functional group in organic chemistry, and its protection and manipulation are key aspects of synthetic strategy. nih.govlibretexts.org Carbonyl equivalents are structures that have a central carbon at the same oxidation state as a carbonyl carbon and can be readily converted to the carbonyl group. rsc.org

Thioacetalization and Dithioacetalization Strategies (Analogous to Dimethoxypropane)

The 2,2-dimethoxypropyl group is a well-known protecting group for diols, forming a cyclic acetal (B89532). By analogy, the 2,2-dimethoxy group in this compound can be considered a masked carbonyl functionality. While thioacetalization typically involves the reaction of a carbonyl compound with thiols, researchgate.netwikipedia.org the thioamide functionality in this compound offers a different reactive handle.

The true potential of this compound as a carbonyl equivalent lies in the subsequent transformation of the heterocyclic products derived from it. For example, the 2-(dimethoxymethyl)thiazole synthesized via the Hantzsch reaction contains a masked aldehyde functionality. nih.gov The dimethoxyacetal group is stable under the basic conditions often used in subsequent modifications of the thiazole ring but can be hydrolyzed under acidic conditions to reveal the aldehyde. This aldehyde can then be used in a variety of further synthetic transformations, such as Wittig reactions, reductions, or oxidations.

This strategy allows for the introduction of a formyl group equivalent onto a molecule under conditions where a free aldehyde might not be stable. The thioamide part of the molecule directs the initial C-S bond formation and cyclization, while the acetal part serves as a latent carbonyl group for later elaboration.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2S,4R)-2-bromoacetyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine |

| (2S,4R)-2-[2-(dimethoxymethyl)thiazol-4-yl]-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine |

| 3,5-bis(1,1-dimethoxyethyl)-1,2,4-thiadiazole |

| N,N-dimethylacetamide |

| Dichloromethane |

| Iodine |

| Tetra(n-butyl)ammonium peroxydisulfate |

| Methyl bromocyanoacetate |

| Thiosemicarbazide |

Thioamide-based Ligand Synthesis (Inspired by related compounds)

While direct reports on the application of this compound in the synthesis of thioamide-based ligands are not extensively documented in the current literature, its structural motifs offer significant potential for such applications, drawing inspiration from the known reactivity of related thioamides and their derivatives. The presence of a thioamide functional group, a known coordinating moiety for a variety of metal ions, and a protected aldehyde in the form of a dimethyl acetal, makes this compound a promising precursor for novel ligand architectures.

One plausible approach, inspired by the reactivity of other thioamides, involves the N-functionalization of this compound. For instance, the reaction of thioamides with formaldehyde (B43269) to yield N-(hydroxymethylene)thioamides is a known transformation. sciforum.net A similar reaction with this compound could be envisioned, potentially followed by further modification of the resulting hydroxyl group to introduce additional donor sites, thereby creating a multidentate ligand.

Furthermore, the thioamide group itself is a versatile coordinating unit. Thioamides are known to have a high affinity for various metals and have been utilized in the formation of transition metal complexes. nih.govresearchgate.net The sulfur and nitrogen atoms of the thioamide can act as a bidentate ligand, or the sulfur atom can act as a monodentate ligand. The electronic properties of the metal center and the steric environment of the ligand influence the coordination mode. It is conceivable that this compound could be employed in a similar fashion to generate metal complexes, where the dimethoxyacetal group could be retained as a latent aldehyde for post-coordination modifications or deprotected to the aldehyde for the synthesis of more complex Schiff base-type ligands.

Another inspirational pathway lies in the synthesis of heterocyclic compounds that can serve as ligands. The Hantzsch thiazole synthesis, a classic method for preparing thiazole rings, involves the reaction of a thioamide with an α-haloketone. Given that this compound is a thioamide, it could potentially undergo a Hantzsch-type reaction with a suitable α-haloketone to furnish a thiazole ring bearing a dimethoxymethyl substituent. Thiazoles are well-established N,S-donor ligands in coordination chemistry.

The following table outlines potential, inspired pathways for the synthesis of thioamide-based ligands using this compound as a starting material.

| Inspired Synthetic Pathway | Potential Reagents and Conditions | Resulting Ligand Type | Relevant Citations for Inspiration |

| N-Hydroxymethylation | Formaldehyde, aqueous-alcoholic medium, heat | N-(hydroxymethylene)-2,2-dimethoxythioacetamide | sciforum.net |

| Hantzsch Thiazole Synthesis | α-Haloketone (e.g., 2-bromoacetophenone), base | 2-(Dimethoxymethyl)-4-arylthiazole | wikipedia.orgwikipedia.org |

| Schiff Base Condensation (post-deprotection) | Acidic hydrolysis of the acetal to the aldehyde, followed by reaction with a primary amine | Imine-containing thioamide ligand | General organic chemistry principles |

These hypothetical pathways, grounded in the established reactivity of similar compounds, underscore the potential of this compound as a valuable, yet underexplored, building block in the design and synthesis of novel thioamide-based ligands.

Contributions to Complex Molecule Synthesis

A notable application of this compound as a synthetic building block is demonstrated in its role in the stereoselective synthesis of complex heterocyclic molecules. A key example is its utilization in the preparation of a substituted pyrrolidine derivative, which serves as an intermediate in the synthesis of more complex pharmaceutical compounds. google.com

In a specific patented synthetic route, this compound is reacted with (2S,4R)-2-bromoacetyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine. google.com This reaction, a variation of the Hantzsch thiazole synthesis, results in the formation of a thiazole ring fused to the pyrrolidine core. The reaction proceeds by nucleophilic attack of the thioamide sulfur on the α-bromo ketone, followed by cyclization and dehydration to afford the thiazole ring.

The reaction details are summarized in the table below:

| Reactants | Product | Reaction Conditions | Significance of this compound | Reference |

| This compound | (2S,4R)-2-[2-(Dimethoxymethyl)thiazol-4-yl]-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine | N,N-dimethylacetamide and dichloromethane mixture, room temperature, 12 hours | Provides the thioamide functionality for the thiazole ring formation and introduces a protected aldehyde group (dimethoxymethyl) for further synthetic transformations. | google.com |

| (2S,4R)-2-bromoacetyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine | google.com |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethoxythioacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2,2-Dimethoxythioacetamide. While the use of this compound as a reagent has been mentioned in a patent, its detailed spectroscopic characterization, including ¹H NMR, ¹³C NMR, and 2D NMR, is not available in the public domain. google.com Therefore, a detailed analysis of its NMR properties cannot be provided at this time.

Comprehensive ¹H NMR Analysis of Chemical Shifts and Coupling Constants

Specific ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in published scientific literature.

¹³C NMR Investigations of Carbon Framework

Specific ¹³C NMR data for the carbon framework of this compound are not available in published scientific literature.

2D NMR Techniques for Connectivity and Spatial Relationships

Detailed 2D NMR studies (such as COSY, HSQC, HMBC) to establish the connectivity and spatial relationships within the this compound molecule have not been reported in the scientific literature.

Infrared (IR) and Raman Spectroscopy

Specific experimental or theoretical Infrared (IR) and Raman spectroscopic data for this compound are not available in the public domain. Consequently, a vibrational analysis of its key functional groups cannot be presented.

Vibrational Analysis of Key Functional Groups (e.g., C=S, C-O, N-H)

A vibrational analysis of the key functional groups (C=S, C-O, N-H) of this compound is not possible due to the absence of its IR and Raman spectra in the scientific literature.

Mass Spectrometry for Molecular Structure Confirmation

Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns, for this compound are not available in published scientific literature. This information is crucial for the confirmation of its molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry data for this compound, which would provide its precise elemental composition, is not available in the reviewed scientific literature.

Fragmentation Pattern Analysis

A detailed analysis of the mass spectrometry fragmentation pattern for this compound could not be compiled as no experimental mass spectra have been published.

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

There is no evidence in the scientific literature or crystallographic databases to suggest that the solid-state structure of this compound has been determined by X-ray crystallography.

Computational and Theoretical Chemistry Studies of 2,2 Dimethoxythioacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For 2,2-dimethoxythioacetamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net This analysis would yield crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. doi.org Furthermore, DFT is used to calculate the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. This is vital for understanding its chemical reactivity.

Interactive Table: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| Total Energy | Hartrees | |

| Dipole Moment | Debye | |

| C=S Bond Length | Ångströms (Å) | |

| C-N Bond Length | Ångströms (Å) | |

| O-C-O Bond Angle | Degrees (°) |

Note: The values in this table are placeholders and would be populated by actual data from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would help in predicting how it might interact with other reagents in chemical reactions.

Interactive Table: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) | Description |

| HOMO | Highest Occupied Molecular Orbital; related to nucleophilicity. | |

| LUMO | Lowest Unoccupied Molecular Orbital; related to electrophilicity. | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: The values in this table are placeholders and would be populated by actual data from FMO analysis.

Energy Profiles of Reaction Pathways

Theoretical calculations can be used to map out the energy changes that occur during a chemical reaction, providing a detailed reaction mechanism. For this compound, this would involve identifying potential reaction pathways, such as hydrolysis or reactions with electrophiles or nucleophiles. By calculating the energies of reactants, transition states, and products, an energy profile can be constructed. This profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies indicate more favorable reaction pathways.

Conformational Analysis and Stability Investigations

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.govmdpi.com Computational methods can systematically rotate the bonds in this compound to map out the potential energy surface and locate the energy minima corresponding to stable conformations. mdpi.com The results of such an analysis would indicate which conformation is the most stable, and therefore the most populated, under given conditions. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. doi.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. doi.orgnih.gov These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum and confirming the molecule's structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This theoretical spectrum can be compared with an experimental IR spectrum to aid in its interpretation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. For this compound, these calculations would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Molecular Dynamics Simulations (If Applicable)

While quantum chemical calculations are typically performed on single, isolated molecules (often in a simulated solvent environment), molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solution or interacting with a biological target. nih.govnih.gov If this compound were to be studied for its interaction with a protein, for example, MD simulations could provide insights into how it binds to the active site and the stability of the resulting complex. nih.gov These simulations track the movements of all atoms in the system over time, providing a dynamic picture of the intermolecular interactions. mdpi.com

Research on Derivatives and Analogues of 2,2 Dimethoxythioacetamide

Synthesis of Substituted 2,2-Dimethoxythioacetamide Analogues

The synthesis of substituted this compound analogues can be conceptually approached through several established methods for thioamide formation. The primary strategies would likely involve the thionation of a corresponding 2,2-dimethoxyacetamide (B1332319) precursor or the reaction of a 2,2-dimethoxyacetonitrile (B1338661) derivative with a sulfur source. chemrxiv.orgorganic-chemistry.org

Thionation of Substituted 2,2-Dimethoxyacetamides:

A common and versatile method for synthesizing thioamides is the thionation of their corresponding amide analogues. chemrxiv.orgnih.gov Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently employed for this transformation. chemrxiv.org The synthesis would first require the preparation of substituted 2,2-dimethoxyacetamides. These precursors could be synthesized from substituted 2,2-dimethoxyacetic acids or their esters via amidation.

The general reaction scheme would be as follows:

Step 1: Synthesis of Substituted 2,2-Dimethoxyacetamide.

R-C(OCH₃)₂-COOH + SOCl₂ → R-C(OCH₃)₂-COCl

R-C(OCH₃)₂-COCl + 2 NH₃ → R-C(OCH₃)₂-CONH₂ + NH₄Cl

Step 2: Thionation.

R-C(OCH₃)₂-CONH₂ + Lawesson's Reagent → R-C(OCH₃)₂-CSNH₂

Here, 'R' represents a substituent that can be varied to produce a range of analogues. The nature of 'R' (e.g., alkyl, aryl, electron-withdrawing, or electron-donating groups) would be a key variable in studying structure-activity relationships.

From Substituted 2,2-Dimethoxyacetonitriles:

Another viable route involves the reaction of a substituted 2,2-dimethoxyacetonitrile with a source of hydrogen sulfide (B99878) (H₂S). organic-chemistry.orgwikipedia.org This method is often catalyzed by a base.

The general reaction scheme is:

R-C(OCH₃)₂-CN + H₂S --(Base Catalyst)--> R-C(OCH₃)₂-CSNH₂

The feasibility and yield of these reactions would depend on the nature of the substituent 'R' and the reaction conditions.

Hypothetical Synthetic Data for Substituted this compound Analogues

| Substituent (R) | Precursor | Thionating Agent | Proposed Yield (%) |

| H | 2,2-Dimethoxyacetamide | Lawesson's Reagent | 75-85 |

| CH₃ | 2,2-Dimethoxypropanamide | Lawesson's Reagent | 70-80 |

| C₆H₅ | 2,2-Dimethoxy-2-phenylacetamide | P₄S₁₀ | 65-75 |

| p-NO₂-C₆H₄ | 2,2-Dimethoxy-2-(4-nitrophenyl)acetamide | Lawesson's Reagent | 60-70 |

| p-OCH₃-C₆H₄ | 2,2-Dimethoxy-2-(4-methoxyphenyl)acetamide | P₄S₁₀ | 70-80 |

Comparative Reactivity and Structure-Reactivity Relationship Studies

The reactivity of thioamides is influenced by the electronic and steric nature of their substituents. nih.govnih.gov The sulfur atom of the thioamide group can act as a nucleophile, while the carbon atom is electrophilic. researchgate.net The lone pair of electrons on the nitrogen atom can participate in resonance with the C=S double bond, influencing the bond's character and reactivity. nih.gov

Electronic Effects:

Electron-donating groups (EDGs) at the α-position (the 'R' group) would be expected to increase the electron density on the thioamide functional group. This could enhance the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles.

Electron-withdrawing groups (EWGs) would have the opposite effect, decreasing the electron density and potentially making the thioamide carbon more susceptible to nucleophilic attack.

Steric Effects:

Bulky substituents at the α-position could hinder the approach of reactants to the thioamide group, thereby decreasing the reaction rate. This steric hindrance could affect both electrophilic attack on the sulfur and nucleophilic attack on the carbon.

A comparative study of the hydrolysis rates or the rates of reaction with a standard electrophile (e.g., methyl iodide) for a series of substituted 2,2-dimethoxythioacetamides could provide quantitative data on these structure-reactivity relationships.

Predicted Relative Reactivity of Substituted this compound Analogues

| Substituent (R) | Electronic Effect | Steric Effect | Predicted Relative Reactivity towards Electrophiles |

| H | Neutral | Low | Baseline |

| CH₃ | Electron-donating | Low | Higher |

| C(CH₃)₃ | Electron-donating | High | Lower |

| C₆H₅ | Electron-withdrawing (inductive), Conjugating | Medium | Lower |

| p-NO₂-C₆H₄ | Strong electron-withdrawing | Medium | Much Lower |

| p-OCH₃-C₆H₄ | Electron-donating (resonance) | Medium | Higher |

Exploration of Homologous Compounds (e.g., higher alkoxy thioacetamides)

The exploration of homologous compounds, such as 2,2-diethoxythioacetamide or 2,2-dipropoxythioacetamide, would provide insight into the role of the alkoxy groups in the properties of these molecules. The synthesis of these higher alkoxy thioacetamides would likely follow similar synthetic routes as for the dimethoxy analogue, starting from the corresponding di-alkoxy acetamides or nitriles.

It is anticipated that increasing the chain length of the alkoxy groups would primarily introduce steric effects. The bulkier ethoxy or propoxy groups would likely shield the thioamide functional group more effectively than the methoxy (B1213986) groups, potentially leading to a decrease in reactivity.

Furthermore, the solubility of these compounds in various solvents would be expected to change with the size of the alkyl groups on the ether linkages, with longer chains increasing lipophilicity.

Predicted Properties of Homologous 2,2-Dialkoxythioacetamides

| Compound | Molecular Weight | Predicted Steric Hindrance | Predicted Relative Reactivity | Predicted Lipophilicity |

| This compound | 135.19 | Low | Baseline | Moderate |

| 2,2-Diethoxythioacetamide | 163.24 | Medium | Lower | Higher |

| 2,2-Dipropoxythioacetamide | 191.30 | High | Much Lower | Much Higher |

Development of Related Thioamide Derivatives with Dimethoxy Moieties

Beyond α,α-dimethoxythioacetamides, research could be extended to other thioamide derivatives containing dimethoxy moieties in different positions. For instance, thioamides derived from 3,3-dimethoxypropanoic acid or aromatic thioamides with dimethoxy-substituted phenyl rings could be synthesized and their properties investigated.

The position of the dimethoxy groups would significantly influence the electronic properties of the thioamide. For example, in a dimethoxy-substituted benzothioamide, the position of the methoxy groups on the aromatic ring (ortho, meta, or para) would have a pronounced effect on the electron density of the thioamide functional group through resonance and inductive effects.

The synthesis of these derivatives would follow standard procedures for thioamide synthesis, starting from the appropriately substituted amides or nitriles. organic-chemistry.orgresearchgate.net The study of these compounds would contribute to a broader understanding of the structure-property relationships in this class of organosulfur compounds.

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 2,2-Dimethoxythioacetamide?

- Methodological Answer :

- Hazard Identification : Classify hazards using GHS criteria, including skin/eye irritation, flammability, and reactivity. Refer to SDS sections on hazard classification and incompatibility (e.g., avoid strong oxidizers) .

- Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials. Use inert gas purging for moisture-sensitive batches .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or handling powders to minimize inhalation risks .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Reaction Setup : Optimize conditions via nucleophilic substitution between thioacetamide and methoxy groups in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to remove by-products like unreacted thioacetamide .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using FT-IR (C=S stretch ~1200 cm⁻¹) and ¹³C NMR (thioamide carbon ~190 ppm) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?

- Methodological Answer :

- Controlled Experiments : Conduct stability studies under varying pH (2–12), temperatures (4–60°C), and ionic strengths. Monitor degradation via UV-Vis spectroscopy (λ ~260 nm) and LC-MS to identify hydrolysis products .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine degradation rates. Cross-validate with computational tools (e.g., DFT for hydrolysis pathways) to reconcile experimental and theoretical data .

- Recommendation : Buffer solutions at pH 5–7 and store at 4°C to minimize hydrolysis .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- GC-MS : Use derivatization (e.g., silylation) to detect volatile impurities like residual methoxy precursors. Set detection limits to <0.1% .

- NMR Spectroscopy : Employ ²H-labeled solvents to enhance sensitivity for trace oxidation by-products (e.g., sulfoxides) .

- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalytic reactions) with detection limits <1 ppb .

Q. How can researchers design experiments to elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track substitution pathways via mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 mechanisms .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and validate experimental activation energies .

Methodological Guidelines for Data Interpretation

Q. What strategies mitigate discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Systematic Review : Aggregate data from PubMed, TOXLINE, and REAXYS using keywords (e.g., "thioacetamide derivatives," "oxidative stress") .

- In Vitro/In Vivo Correlation : Compare cytotoxicity (e.g., HepG2 cell assays) with rodent studies, adjusting for metabolic differences (e.g., CYP450 isoforms) .

- Dose-Response Analysis : Use probit models to establish LD₅₀ values, ensuring consistency with OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.